5-乙基-6-甲基-2-硫代尿嘧啶

描述

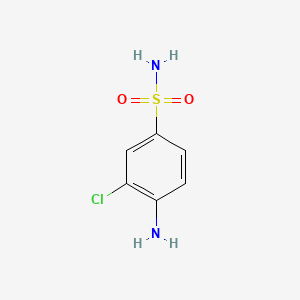

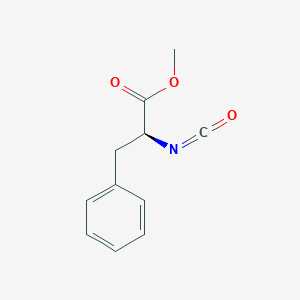

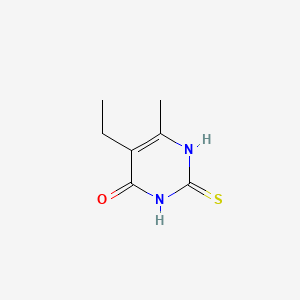

5-Ethyl-6-methyl-2-thiouracil (5-EMT) is a thiouracil-based compound used in scientific research to study the biochemical and physiological effects of thiouracil compounds. Thiouracil compounds are widely studied due to their potential applications in medicine, biotechnology, and other fields. 5-EMT is an important compound for research due to its unique properties and potential for further development.

科学研究应用

抗HIV活性5-乙基-6-甲基-2-硫代尿嘧啶已被探讨其在抗HIV治疗中的潜力。值得注意的是,研究已合成了该化合物的衍生物,表现出对HIV的中等活性。这些发现暗示了它在新型抗HIV药物开发中的潜在作用 (Therkelsen et al., 2007)。

化学合成和分析技术该化合物在化学合成和分析方法中也很重要。例如,它被用于气相色谱测定牛肌肉组织中甲状腺抑制药残留量。这种应用突显了它在残留分析的分析化学中的实用性 (Yu et al., 1997)。

相关化合物的合成研究已经集中在5-乙基-6-甲基-2-硫代尿嘧啶及其相关化合物的合成上。这些研究为高效生产方法提供了见解,可能增强这些化合物在各种科学应用中的可用性 (Meng, 2011), (Guang-xiang, 2010)。

抗微生物活性一些研究已探讨了5-乙基-6-甲基-2-硫代尿嘧啶衍生物的抗微生物性质。这些调查突显了该化合物在开发新的抗微生物剂中的潜力,特别是对抗细菌和真菌 (Mohammad et al., 2017)。

代谢研究对硫代嘧啶衍生物(包括5-乙基-6-甲基-2-硫代尿嘧啶)的代谢研究为了解它们在生物系统中的生物转化提供了宝贵的见解。这项研究对于理解这些化合物的药代动力学和药效动力学至关重要 (Spector & Shideman, 1959)。

- Pospieszny等人,2010)](https://consensus.app/papers/synthesis-spectroscopic-study-potentially-biologically-pospieszny/926ae4bc867a58abaae6ada2ed10f6e9/?utm_source=chatgpt)。

作用机制

Target of Action

The primary target of 5-Ethyl-6-methyl-2-thiouracil is the thyroid gland, specifically the thyroglobulin in the thyroid gland . This compound is an organosulfur compound that is used as an antithyroid preparation .

Mode of Action

5-Ethyl-6-methyl-2-thiouracil acts to decrease the formation of stored thyroid hormone, as thyroglobulin in the thyroid gland . It inhibits thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin , an important step in the synthesis of thyroxine and triiodothyronine .

Biochemical Pathways

The affected pathway is the synthesis of thyroid hormones. By inhibiting the iodination of tyrosine residues in thyroglobulin, 5-Ethyl-6-methyl-2-thiouracil disrupts the formation of thyroxine and triiodothyronine . This results in a decrease in the levels of these hormones, which can have various downstream effects depending on the physiological context.

Pharmacokinetics

The clinical effects of the drug to treat the hyperthyroid state can have a lag period of up to two weeks, depending on the stores of thyroglobulin and other factors .

Action Environment

It is known that factors such as diet can influence the effectiveness of antithyroid drugs .

生化分析

Biochemical Properties

5-Ethyl-6-methyl-2-thiouracil plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By inhibiting this enzyme, 5-Ethyl-6-methyl-2-thiouracil decreases the formation of stored thyroid hormone, thyroglobulin, in the thyroid gland . This interaction is essential for its antithyroid effects, making it a valuable compound in the treatment of hyperthyroidism.

Cellular Effects

The effects of 5-Ethyl-6-methyl-2-thiouracil on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In thyroid cells, 5-Ethyl-6-methyl-2-thiouracil inhibits the synthesis of thyroid hormones, leading to a decrease in metabolic rate and a reduction in the symptoms of hyperthyroidism . Additionally, it may affect other cell types by modulating the activity of enzymes involved in oxidative stress responses and cellular detoxification.

Molecular Mechanism

At the molecular level, 5-Ethyl-6-methyl-2-thiouracil exerts its effects through several mechanisms. It binds to thyroid peroxidase, inhibiting its activity and preventing the iodination of tyrosine residues in thyroglobulin . This inhibition disrupts the synthesis of thyroxine (T4) and triiodothyronine (T3), the primary thyroid hormones. Furthermore, 5-Ethyl-6-methyl-2-thiouracil may also influence gene expression by modulating the activity of transcription factors involved in thyroid hormone synthesis and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Ethyl-6-methyl-2-thiouracil change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-Ethyl-6-methyl-2-thiouracil remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to its breakdown, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound maintains its inhibitory effects on thyroid hormone synthesis, with no significant loss of activity over extended periods.

Dosage Effects in Animal Models

The effects of 5-Ethyl-6-methyl-2-thiouracil vary with different dosages in animal models. At low doses, the compound effectively inhibits thyroid hormone synthesis without causing significant adverse effects . At higher doses, it may lead to toxicity, manifesting as liver damage, hematological abnormalities, and gastrointestinal disturbances. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects without causing toxicity. Careful dosage optimization is crucial to maximize the benefits of 5-Ethyl-6-methyl-2-thiouracil while minimizing its adverse effects.

Metabolic Pathways

5-Ethyl-6-methyl-2-thiouracil is involved in several metabolic pathways, primarily related to thyroid hormone synthesis and metabolism. It interacts with enzymes such as thyroid peroxidase and deiodinases, which are essential for the conversion of thyroxine (T4) to triiodothyronine (T3) . The compound’s inhibitory effects on these enzymes disrupt the normal metabolic flux, leading to altered levels of thyroid hormones. Additionally, 5-Ethyl-6-methyl-2-thiouracil may affect other metabolic pathways by modulating the activity of enzymes involved in oxidative stress responses and cellular detoxification.

Transport and Distribution

Within cells and tissues, 5-Ethyl-6-methyl-2-thiouracil is transported and distributed through specific transporters and binding proteins. It is actively concentrated in the thyroid gland, where it exerts its inhibitory effects on thyroid hormone synthesis . The compound’s localization and accumulation in the thyroid gland are crucial for its therapeutic efficacy. Additionally, 5-Ethyl-6-methyl-2-thiouracil may interact with other transporters and binding proteins involved in its distribution to different tissues and organs.

Subcellular Localization

The subcellular localization of 5-Ethyl-6-methyl-2-thiouracil is primarily within the thyroid gland, where it targets thyroid peroxidase and other enzymes involved in thyroid hormone synthesis . The compound’s activity and function are influenced by its localization within specific cellular compartments and organelles. Post-translational modifications and targeting signals may direct 5-Ethyl-6-methyl-2-thiouracil to specific subcellular locations, enhancing its inhibitory effects on thyroid hormone synthesis.

属性

IUPAC Name |

5-ethyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-5-4(2)8-7(11)9-6(5)10/h3H2,1-2H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBJMJGRRXHYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=S)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192331 | |

| Record name | 5-Ethyl-6-methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39083-15-3 | |

| Record name | Uracil, 5-ethyl-6-methyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039083153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-6-methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)

![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)